Cas no 2227785-31-9 ((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)

(1R)-2-Amino-1-(7-chloroquinolin-8-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a quinoline scaffold with a chloro substituent at the 7-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active quinoline derivatives, which are often explored for their antimalarial, antibacterial, and anticancer properties. The (1R)-stereochemistry enhances its potential as a building block for enantioselective synthesis, particularly in the development of targeted therapeutics. Its amino and hydroxyl functional groups provide versatile reactivity for further derivatization, making it valuable for drug discovery and asymmetric synthesis applications. The presence of the chloro-quinoline moiety may contribute to enhanced binding affinity in biological systems.
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol structure
2227785-31-9 structure
商品名:(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
CAS番号:2227785-31-9
MF:C11H11ClN2O
メガワット:222.67084145546
CID:5897919
PubChem ID:165647790

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
    • EN300-1994689
    • 2227785-31-9
    • インチ: 1S/C11H11ClN2O/c12-8-4-3-7-2-1-5-14-11(7)10(8)9(15)6-13/h1-5,9,15H,6,13H2/t9-/m0/s1
    • InChIKey: HMUNMFOXUNKGLM-VIFPVBQESA-N
    • ほほえんだ: ClC1C=CC2=CC=CN=C2C=1[C@H](CN)O

計算された属性

  • せいみつぶんしりょう: 222.0559907g/mol
  • どういたいしつりょう: 222.0559907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 59.1Ų

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1994689-0.1g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
0.1g
$1939.0 2023-09-16
Enamine
EN300-1994689-1g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
1g
$2203.0 2023-09-16
Enamine
EN300-1994689-0.25g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
0.25g
$2027.0 2023-09-16
Enamine
EN300-1994689-10.0g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
10g
$9474.0 2023-06-02
Enamine
EN300-1994689-2.5g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
2.5g
$4319.0 2023-09-16
Enamine
EN300-1994689-10g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
10g
$9474.0 2023-09-16
Enamine
EN300-1994689-5g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
5g
$6390.0 2023-09-16
Enamine
EN300-1994689-0.5g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
0.5g
$2115.0 2023-09-16
Enamine
EN300-1994689-5.0g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
5g
$6390.0 2023-06-02
Enamine
EN300-1994689-0.05g
(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol
2227785-31-9
0.05g
$1851.0 2023-09-16

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol 関連文献

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-olに関する追加情報

Compound CAS No: 2227785-31-9 - (1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol

The compound with CAS No: 2227785-31-9, known as (1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of amino alcohols and features a unique structure that combines a quinoline ring with an amino alcohol moiety, making it a versatile compound for various applications.

Recent studies have highlighted the potential of (1R)-2-amino derivatives in drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways. The presence of the quinoline ring, a heterocyclic aromatic system, contributes to the compound's stability and bioavailability, while the amino alcohol group enhances its solubility and ability to form hydrogen bonds, which are critical for drug-receptor interactions.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution, oxidation, and stereochemical control to achieve the desired configuration at the chiral center ((1R)). Researchers have explored various synthetic routes to optimize yield and purity, with some methods incorporating green chemistry principles to minimize environmental impact.

In terms of biological activity, (1R)-2-amino compounds have shown promise in anti-inflammatory and antioxidant assays, suggesting potential applications in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, the compound's ability to inhibit certain enzymes involved in cancer progression has made it a subject of interest in oncology research.

Recent advancements in computational chemistry have enabled detailed molecular docking studies of this compound against various protein targets. These studies have provided insights into its binding affinity and selectivity, paving the way for further optimization and clinical trials.

The stereochemistry at the chiral center ((1R)) plays a crucial role in determining the compound's pharmacokinetic properties. Studies have shown that this configuration enhances metabolic stability and reduces toxicity compared to other stereoisomers.

In conclusion, CAS No: 2227785-31-9 represents a valuable molecule with diverse applications in drug development and chemical synthesis. Its unique structure and promising biological activity make it a focal point for ongoing research aimed at harnessing its potential for therapeutic interventions.

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